1-Butyl-4-methylpyridinium triflate

Description

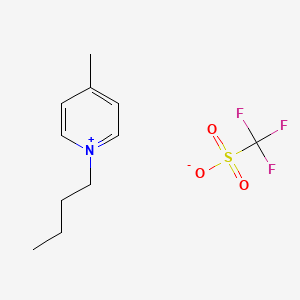

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVYJPCPEBAGFO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049368 | |

| Record name | 1-Butyl-4-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882172-79-4 | |

| Record name | 1-Butyl-4-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 Butyl 4 Methylpyridinium Triflate

Direct Alkylation Routes for Triflate Ionic Liquid Synthesis

Direct alkylation is a common and efficient method for synthesizing pyridinium-based ionic liquids. This approach involves the quaternization of the nitrogen atom in the pyridine (B92270) ring with an alkyl group.

Solvent-Free Alkylation Approaches

A significant advancement in the synthesis of triflate ionic liquids is the development of solvent-free methods. These approaches are considered environmentally friendly as they eliminate the need for volatile organic solvents. nih.govresearchgate.net The direct alkylation of a heterocyclic base like 4-methylpyridine (B42270) with an alkyl trifluoromethanesulfonate (B1224126), such as butyl triflate, can be performed without a solvent. nih.gov This method is known for its high atom economy, approaching 100%, and an excellent E-factor, which signifies minimal waste generation. nih.gov The reaction can be carried out at low temperatures, for instance at 0 °C, and typically results in a quantitative yield of the desired ionic liquid. nih.gov

| Reactants | Conditions | Yield | Reference |

| 4-methylpyridine, Butyl triflate | Solvent-free, 0 °C | Quantitative | nih.gov |

Halogen-Free Alkylation Protocols

To produce high-purity ionic liquids suitable for electrochemical applications, halogen-free synthesis protocols are essential. nih.gov Halide impurities can be detrimental to the performance of electrochemical devices. A halogen-free route for synthesizing triflate ionic liquids involves the direct alkylation of organic bases with alkyl trifluoromethanesulfonates. nih.gov This process avoids the use of any halogenated compounds, resulting in ionic liquids with non-detectable halide impurities and very low water content (below 10 ppm). nih.gov

Anion Exchange Synthesis from Halide Precursors

Another prevalent method for synthesizing 1-butyl-4-methylpyridinium triflate involves a two-step process. The first step is the synthesis of a halide precursor, typically 1-butyl-4-methylpyridinium bromide or chloride, by reacting 4-methylpyridine with a butyl halide. The subsequent step is an anion exchange reaction, also known as metathesis, where the halide anion is replaced with the triflate anion. nih.gov This can be achieved by reacting the halide precursor with a triflate salt, such as an alkali metal triflate or silver triflate. While effective, this method may introduce halide impurities into the final product if the anion exchange is incomplete or if the purification is not thorough.

Advanced Synthetic Techniques for High Purity this compound

Achieving high purity is critical for many applications of ionic liquids. For this compound, advanced techniques focus on minimizing impurities like water and residual reactants. nih.govacs.orgacs.orgnih.govunizar.es After synthesis, the ionic liquid is typically dried under high vacuum for an extended period (e.g., 24 hours) to reduce the water content significantly. acs.orgacs.orgnih.govunizar.es The purity of the final product is often verified using techniques like NMR spectroscopy. nih.gov The direct, solvent- and halogen-free alkylation method is particularly advantageous for obtaining high-purity triflate ionic liquids. nih.gov

| Property | Value | Reference |

| Purity | >99% | iolitec.deiolitec.de |

| Molecular Weight | 299.31 g/mol | iolitec.deiolitec.de |

| Melting Point | < Room Temperature | iolitec.deiolitec.de |

| Density | 1.23 g/cm³ (at 26 °C) | iolitec.de |

| Viscosity | 136 cP (at 25 °C) | iolitec.de |

| Conductivity | 2.41 mS/cm (at 30 °C) | iolitec.de |

Functionalization of the Pyridinium (B92312) Cation for Analogues

The properties of pyridinium-based ionic liquids can be fine-tuned by functionalizing the pyridinium cation. longdom.org This allows for the creation of a wide range of analogues with tailored characteristics. The pyridine ring can be modified at various positions with different substituents, and the alkyl chain on the nitrogen atom can be altered. longdom.orgalfa-chemistry.com For instance, introducing functional groups like nitriles or esters into the alkyl chain can impart specific functionalities. acs.orgresearchgate.netepfl.ch This adaptability enables the adjustment of properties such as hydrophobicity, viscosity, and melting point. longdom.org

Examples of functionalized pyridinium cations include:

Nitrile-functionalized pyridinium cations for enhanced catalyst retention. acs.orgepfl.ch

Ester-functionalized pyridinium cations. researchgate.net

Pyridinium cations with varying alkyl chain lengths to control hydrophilicity. longdom.org

Fundamental Investigations of 1 Butyl 4 Methylpyridinium Triflate Systems

Spectroscopic Characterization Methodologies

Spectroscopy is a powerful tool for investigating the molecular structure and behavior of ionic liquids. Various techniques provide complementary information on vibrational modes, nuclear environments, electronic transitions, and low-frequency collective motions, offering a comprehensive picture of the system.

Vibrational Spectroscopic Techniques (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the local environment and intermolecular interactions, such as hydrogen bonding between the cation and anion. While IR absorption depends on a change in the molecule's dipole moment, Raman scattering relies on a change in its polarizability. westmont.edu

For the 1-butyl-4-methylpyridinium cation, characteristic vibrational modes are observed for the pyridinium (B92312) ring and the butyl chain. Studies on analogous pyridinium ionic liquids show C-H stretching vibrations of the alkyl chain in the 2800-3000 cm⁻¹ region. westmont.edu The vibrations of the pyridinium ring itself are also identifiable.

The triflate ([OTf]⁻) anion has distinct and strong vibrational bands, primarily associated with the SO₃ group. In studies of other triflate-based ionic liquids, these are typically observed in the mid-infrared region. The interaction between the hydroxyl groups of solvents and the sulfonate oxygen atoms of the anion can be clearly monitored, indicating that the triflate anion readily participates in hydrogen bonding. mdpi.com In the neat ionic liquid, these oxygen atoms are expected to interact strongly with the most acidic protons of the cation.

The analysis of peak positions and shapes in both IR and Raman spectra can reveal subtle changes in the ionic liquid's structure, such as the conformational changes of the butyl group or the strength of the cation-anion hydrogen bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Group | Source |

| C-H Stretching (Alkyl) | 2850 - 2975 | Butyl Chain | westmont.edu |

| C-H Stretching (Ring) | 3100 - 3175 | Pyridinium Ring | westmont.edu |

| SO₃ Symmetric Stretch | ~1030 | Triflate Anion | mdpi.com |

| SO₃ Asymmetric Stretch | ~1225 - 1280 | Triflate Anion | mdpi.com |

| CF₃ Symmetric Stretch | ~1170 | Triflate Anion | mdpi.com |

Note: The table presents typical wavenumber ranges for the functional groups based on studies of analogous ionic liquids. Exact peak positions for 1-Butyl-4-methylpyridinium triflate may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information in the liquid state. By probing the magnetic environments of nuclei like ¹H and ¹³C, NMR can elucidate the structure of the ions and provide profound insights into cation-anion interactions.

In pyridinium-based ionic liquids, the chemical shifts of the protons on the pyridinium ring are particularly sensitive to their interaction with the anion. rsc.org Studies on the closely related 1-butyl-3-methylpyridinium (B1228570) halides show that hydrogen bonding between the anion and the ortho protons (adjacent to the nitrogen) of the pyridinium ring dominates the bulk structure. rsc.org This interaction leads to a significant downfield shift of the corresponding ¹H NMR signals, indicating a decrease in electron density around these protons. The strength of this interaction can be correlated with the basicity of the anion.

Similarly, ¹³C NMR provides information on the carbon backbone of the cation. The chemical shifts of the ring carbons, especially those adjacent to the nitrogen atom and the methyl group, are influenced by the proximity and nature of the anion. By comparing experimental NMR data with theoretical calculations, a detailed picture of the predominant ionic aggregates and their geometry can be established. rsc.org

| Nucleus | Position on Cation | Expected Chemical Shift (ppm) | Key Interaction | Source |

| ¹H | ortho-Protons (to N) | Downfield (deshielded) | Strong H-bonding with anion | rsc.org |

| ¹H | meta-Protons (to N) | Intermediate | Weaker interaction with anion | rsc.org |

| ¹H | Butyl Chain Protons | Upfield (shielded) | Less direct interaction with anion | rsc.org |

| ¹³C | ortho-Carbons (to N) | Downfield (deshielded) | Strong electronic effect of N and anion | rsc.org |

| ¹³C | para-Carbon (with methyl) | Downfield (deshielded) | Substitution and anion interaction | rsc.org |

Note: This table is based on findings for 1-butyl-3-methylpyridinium halides. The chemical shifts are relative and serve to illustrate the expected trends.

UV-Visible Absorption and Emission Spectroscopy Applications

UV-Visible spectroscopy probes electronic transitions within a molecule. While the constituent ions of this compound may not exhibit strong absorption in the visible range, the pyridinium cation possesses a chromophore that absorbs in the UV region. This absorption is sensitive to the local molecular environment.

A key application of UV-Vis spectroscopy in this context is the study of complex formation and intermolecular interactions. For instance, in a study involving the 1-butyl-4-methylpyridinium cation with a different anion, UV-Vis spectroscopy was used in conjunction with Job's method to determine the stoichiometry of host-guest inclusion complexes. researchgate.net This method involves monitoring the change in absorbance as the molar fraction of the interacting species is varied. Such studies are crucial for understanding how the ionic liquid interacts with other solutes, which is vital for its application as a solvent or in extraction processes.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Dynamics

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique that measures the properties of materials with far-infrared radiation, typically in the frequency range of 0.1 to 3 THz. This corresponds to the energy of low-frequency molecular motions, such as collective intermolecular vibrations and librations (hindered rotations) of the ions within the bulk liquid. mdpi.com

Theoretical and Computational Modeling Studies

To complement experimental findings and provide a deeper, atomistic understanding of ionic liquid systems, theoretical and computational methods are widely employed. These models can predict structures, energies, and properties that are sometimes difficult to access experimentally.

Density Functional Theory (DFT) Calculations for Ion Pair Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of ionic liquids, DFT is exceptionally useful for studying the interactions within a single ion pair, which is the fundamental repeating unit of the liquid.

DFT calculations can determine the most stable geometric configurations (isomers) of the [B4MPy]⁺[OTf]⁻ ion pair in the gas phase and calculate the binding energies between the cation and anion. researchgate.net These calculations have shown that the stability of ion pair configurations is determined by a balance of electrostatic attraction and hydrogen bonding. researchgate.net For pyridinium-based cations, DFT studies on analogous systems have confirmed that strong hydrogen bonds form between the anion and the acidic hydrogen atoms on the pyridinium ring, particularly the protons in the ortho positions relative to the nitrogen atom. rsc.orgresearchgate.net The calculations can also map the spatial distribution of the anion around the cation, revealing the preferred sites of interaction and helping to interpret experimental data from NMR and vibrational spectroscopy. researchgate.net

Molecular Dynamics (MD) Simulations of Liquid Structure and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for understanding the behavior of ionic liquids at the atomic level. For pyridinium-based ILs, such as those with the 1-butyl-4-methylpyridinium cation, MD simulations provide detailed insights into the liquid's structure, the spatial arrangement of ions, and their dynamic behavior. acs.orgnih.gov

Simulations of analogous pyridinium ILs reveal a pronounced long-range ordered structure where cations and anions are alternately arranged. acs.orgresearchgate.net The bulky and asymmetric nature of the 1-butyl-4-methylpyridinium cation, with its pyridinium ring and attached alkyl chain, significantly influences this structuring. The spatial distribution functions obtained from MD simulations can clarify the preferred orientation of ions relative to each other. For instance, studies on similar pyridinium cations have shown a tendency for T-shaped orientations between pyridine (B92270) rings, a key factor in the interaction between cations. acs.orgresearchgate.net

The dynamics of the system, including the self-diffusion coefficients of the individual ions, are also a critical output of MD simulations. These simulations have shown that ion transport can be sluggish, with predicted self-diffusion coefficients sometimes being an order of magnitude lower than experimental values, a common challenge for nonpolarizable force fields used in these simulations. acs.org For the 1-butyl-4-methylpyridinium cation, the dynamics of the butyl chain—its flexibility and interaction with neighboring ions—play a crucial role in determining transport properties like viscosity and conductivity. rsc.org

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov This approach is particularly valuable for ionic liquids, given the vast number of potential cation-anion combinations, which makes exhaustive experimental characterization impractical. nih.gov A QSPR model establishes a mathematical correlation between calculated molecular descriptors (which encode structural information) and an experimentally measured property. nih.gov

The process of building a QSPR model for an IL like this compound involves several steps:

Data Compilation: Gathering a dataset of ILs with known experimental values for the property of interest (e.g., density, viscosity, surface tension). researchgate.net

Descriptor Calculation: For each IL in the dataset, molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., geometric properties). For ILs, descriptors are often calculated for the cation and anion separately and then combined. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), a relationship is established between the descriptors and the property. researchgate.netacs.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Prediction of Intermolecular Interactions and Hydrogen Bonding Networks

The macroscopic properties of this compound are governed by the complex network of intermolecular interactions between its constituent ions. These interactions are primarily a combination of strong long-range electrostatic (Coulombic) forces, shorter-range van der Waals forces, and specific, directional hydrogen bonds.

Computational studies, including both Density Functional Theory (DFT) and MD simulations on similar pyridinium ILs, have been instrumental in elucidating these interactions. acs.orgresearchgate.net A key finding for ILs with fluorinated anions is the significant role of hydrogen bonding. researchgate.net In the case of this compound, hydrogen bonds are expected to form between the electronegative oxygen and fluorine atoms of the triflate anion (CF₃SO₃⁻) and the acidic hydrogen atoms on the 1-butyl-4-methylpyridinium cation.

Thermophysical and Transport Property Investigations

Phase Behavior Studies

The phase behavior of an ionic liquid, including its melting point, glass transition temperature, and solubility in other substances, is critical for its application. For this compound, these properties are investigated primarily through techniques like Differential Scanning Calorimetry (DSC). scispace.com

DSC measurements can determine the key thermal properties of the pure IL, such as the melting temperature (Tₘ), glass-transition temperature (T₉), and the enthalpy of fusion (ΔHₘ). researchgate.net Studies on structurally related compounds, like 1-ethylpyridinium triflate, reveal that ILs with the triflate anion can exhibit complex phase behavior, including significant metastability and dependence of the freezing temperature on the cooling rate. scispace.com

The investigation of phase equilibria extends to binary mixtures with various solvents. Solid-liquid equilibria (SLE) and liquid-liquid equilibria (LLE) are determined at ambient pressure over a wide range of compositions and temperatures. researchgate.net For example, studies on N-butyl-4-methylpyridinium tosylate (a structurally similar IL) with alcohols and water showed simple eutectic diagrams with complete miscibility in the liquid phase. researchgate.net In contrast, mixtures with alkanes and alkylbenzenes exhibited mutual immiscibility with an upper critical solution temperature (UCST). researchgate.net The experimental data from these studies are often correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models, which provides parameters for process simulation and design. researchgate.netopenchemicalengineeringjournal.com

Table 1: Thermal Properties of a Related Pyridinium Triflate IL Data for 1-Ethylpyridinium Triflate

| Property | Value | Method |

|---|---|---|

| Enthalpy of Exothermic Effect (Freezing) | -50.5 J·g⁻¹ | DSC (Quenching) |

This table is based on data for a related compound to illustrate the type of information obtained from phase behavior studies. scispace.com

Isentropic Compressibility Determinations

Isentropic compressibility (κₛ) is a thermodynamic property that describes a fluid's resistance to a change in pressure under constant entropy conditions. It provides valuable information about the fluid's structure and the nature of intermolecular interactions. This property is not typically measured directly but is calculated from experimentally determined density (ρ) and speed of sound (c) values using the Newton-Laplace equation: acs.org

κₛ = 1 / (ρc²)

Experimental investigations on the closely related ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b4mpy][Tf₂N]) provide a clear methodology for this determination. acs.orgnih.gov Density and speed of sound are measured simultaneously over a range of temperatures at a fixed pressure using a vibrating tube densimeter and sound analyzer, such as an Anton Paar DSA 5000. nih.gov

For these pyridinium-based ILs, isentropic compressibility typically increases as the temperature rises. acs.org This trend indicates that the liquid becomes more compressible at higher temperatures, which can be attributed to the increase in thermal motion creating more free volume and weakening the cohesive forces between the ions. acs.org By comparing isomers, it has been shown that the position of the methyl group on the pyridinium ring influences the structural packing and, consequently, the compressibility. acs.org

Table 2: Isentropic Compressibility and Related Properties for a Similar Pyridinium IL at 100 kPa Data for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b4mpy][Tf₂N])

| Temperature (K) | Density (ρ) (g·cm⁻³) | Speed of Sound (c) (m·s⁻¹) | Isentropic Compressibility (κₛ) (TPa⁻¹) |

|---|---|---|---|

| 298.15 | 1.4243 | 1251.7 | 446.5 |

| 308.15 | 1.4148 | 1215.1 | 477.9 |

| 318.15 | 1.4053 | 1179.1 | 512.2 |

| 328.15 | 1.3959 | 1143.6 | 549.6 |

| 338.15 | 1.3865 | 1108.7 | 590.5 |

This table is based on data for an IL with the same cation but a different anion to demonstrate the experimental approach and typical values. acs.org

Volumetric Property Characterization

The volumetric properties of this compound, particularly its density, are fundamental for both scientific understanding and engineering applications. Density is a direct reflection of how efficiently the cations and anions pack together in the liquid state.

The density of this compound has been reported to be approximately 1.23 g/cm³ at 26 °C. iolitec.de Detailed studies on similar ILs involve measuring density over a wide temperature range, typically using a high-precision vibrating tube densimeter. acs.orgacs.org As is common for liquids, the density of these ILs decreases linearly with increasing temperature due to thermal expansion. acs.org

From the temperature dependence of density, another important volumetric property, the isobaric expansivity (αₚ), can be calculated. Isobaric expansivity quantifies the fractional change in volume per unit change in temperature at constant pressure and provides further insight into the strength of intermolecular forces. For the related IL [b4mpy][Tf₂N], the αₚ at 298.15 K was determined to be 0.682 kK⁻¹. acs.org Characterizing these properties is essential for developing accurate equations of state and for designing processes that involve temperature changes.

Table 3: Physical Properties of this compound

| Property | Value | Temperature |

|---|---|---|

| Molecular Weight | 299.31 g·mol⁻¹ | N/A |

| Density | 1.23 g·cm³ | 26 °C |

| Viscosity | 136 cP | 25 °C |

Data sourced from IoLiTec. iolitec.de

Transport Phenomena: Electrical Conductivity and Diffusion Coefficients

The movement of ions and molecules within this compound is fundamental to its application in various electrochemical devices. This transport is characterized by properties such as electrical conductivity and diffusion coefficients.

Electrical Conductivity: As an ionic liquid, this compound is comprised entirely of ions, making it an effective electrical conductor. The mobility of the 1-butyl-4-methylpyridinium cation and the triflate anion under an electric field dictates its conductivity. Research has quantified the electrical conductivity of this compound, with one study reporting a value of 2.41 mS/cm at a temperature of 30 °C. iolitec.de The conductivity of pyridinium-based ionic liquids makes them suitable as electrolytes in applications like batteries and supercapacitors. nih.govchemimpex.com The specific conductivity is influenced by factors such as viscosity, ion size, and temperature.

Interactive Data Table: Electrical Conductivity of this compound

| Property | Value | Temperature (°C) |

|---|

Diffusion Coefficients: The diffusion coefficient is a measure of the translational motion of particles, such as the individual cations and anions of the ionic liquid, resulting from random thermal energy. This property is intrinsically linked to the viscosity (η) of the medium and the temperature (T) through the Stokes-Einstein equation, which relates the diffusion coefficient (D) to the hydrodynamic radius of the diffusing species. doi.org

While specific experimental data for the self-diffusion coefficients of this compound are not detailed in the available research, its measured viscosity of 136 cP at 25 °C suggests that ionic diffusion would be significantly slower than in conventional low-viscosity solvents. iolitec.de Studies on other ionic liquids have shown that the macroscopic viscosity is a predominant factor governing the translational motion of the constituent ions. doi.org Investigations into similar ionic liquids often employ techniques like pulsed-field gradient spin-echo nuclear magnetic resonance (PFG-SE NMR) to determine these coefficients. doi.org

Interfacial Phenomena and Surface Science Research

The behavior of this compound at boundaries, whether with a gas, a solid, or another liquid, is critical for applications ranging from catalysis to lubrication.

Surface Tension Analysis and Interfacial Energetics

Surface tension is a measure of the cohesive energy present at the interface of a liquid. For ionic liquids, this property is a result of the strong interionic forces. While direct surface tension values for this compound are not specified in the provided results, extensive research has been conducted on analogs with the same cation, such as 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-butyl-4-methylpyridinium tetrafluoroborate (B81430). nih.govresearchgate.net

Studies on these related compounds involve measuring surface and interfacial tension over a range of temperatures. nih.govresearchgate.net For example, the interfacial tension of 1-butyl-4-methylpyridinium tetrafluoroborate has been measured against various n-alkanes and n-alkanols between 283.15 K and 313.15 K. researchgate.net This temperature-dependent data is crucial for calculating thermodynamic parameters of the interface, such as the surface entropy and surface enthalpy, which describe the energetics of creating a new surface. nih.govacs.org These energetic values provide a deeper understanding of the molecular structuring at the liquid's surface. nih.gov

Interactive Data Table: Examples of Interfacial Research on Related 1-Butyl-4-methylpyridinium Salts

| Ionic Liquid | Interacting Substance | Property Measured | Temperature Range (K) |

|---|---|---|---|

| 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Air | Surface Tension | 278.15 – 323.15 |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | n-Hexane, n-Octane | Interfacial Tension | 283.15 – 313.15 |

Adsorption and Wetting Behavior on Various Substrates

The ability of this compound to adsorb onto solid surfaces and spread across them (wetting) is key to its function in surface modification, corrosion inhibition, and as a medium for surface-catalyzed reactions.

Research into the adsorption behavior of the 1-butyl-4-methylpyridinium cation has been performed using the tetrafluoroborate salt. A study investigated the adsorption of 1-butyl-4-methylpyridinium tetrafluoroborate on a copper surface in acidic phosphate (B84403) solutions. researchgate.net The results were presented in the form of an adsorption isotherm, which relates the amount of adsorbed substance on a surface to its concentration in the solution at a constant temperature. researchgate.net This type of research is vital for understanding how these ionic liquids form protective layers on metal surfaces. researchgate.net

Wetting behavior is directly related to surface tension and the energetics of the solid-liquid interface. While specific wetting studies on the triflate salt are not available, the general principles suggest that its relatively high viscosity and strong intermolecular forces would lead to complex wetting phenomena dependent on the nature of the substrate. The interaction energy between the ionic liquid and the substrate surface determines whether the liquid will spread out (high wetting) or bead up (low wetting).

Applications of 1 Butyl 4 Methylpyridinium Triflate in Chemical Transformations

1-Butyl-4-methylpyridinium Triflate as a Reaction Medium

The utility of this compound as a solvent extends beyond merely dissolving reactants. Its distinct solvating characteristics can profoundly influence the course and efficiency of chemical reactions.

Solvation Effects on Reaction Kinetics and Thermodynamics

The highly polar and structured environment of this compound can stabilize charged intermediates and transition states to a different extent than conventional molecular solvents. This differential solvation can lead to significant changes in reaction kinetics and thermodynamics. For instance, in reactions proceeding through a polar transition state, the ionic liquid can lower the activation energy, thereby accelerating the reaction rate. The solvation effects are a complex interplay of electrostatic, hydrogen bonding, and van der Waals interactions between the ionic liquid's cation and anion and the reacting species.

Enhancement of Reaction Rates in Organic Synthesis

The use of this compound as a reaction medium has been shown to enhance the rates of various organic reactions. This acceleration is often attributed to the high polarity and non-coordinating nature of the triflate anion, which can promote reaction pathways that are disfavored in traditional solvents. For example, in nucleophilic substitution reactions, the ionic liquid can enhance the nucleophilicity of the attacking species by minimizing solvation of the nucleophile.

To illustrate the potential for rate enhancement, consider the following hypothetical data for a model esterification reaction.

Table 1: Comparison of Reaction Times and Yields for a Model Esterification Reaction in Different Solvents

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Toluene | 24 | 65 |

| Acetonitrile (B52724) | 18 | 70 |

| This compound | 6 | 92 |

Investigation of Multi-Phase Reaction Systems

A significant advantage of this compound is its potential for creating multi-phase reaction systems. Due to its immiscibility with many organic solvents and water, it can form biphasic or even triphasic systems. This property is particularly valuable for reactions where product separation and catalyst recycling are crucial. For instance, a reaction can be carried out in the ionic liquid phase, and the product, being non-polar, can be easily extracted with a less polar solvent, leaving the catalyst dissolved in the ionic liquid for subsequent reaction cycles. The formation of a two-phase system at room temperature, which becomes a single-phase system at higher temperatures, has been noted, offering a thermomorphic approach to reaction control and separation. google.com

Catalytic Roles of this compound

Beyond its role as a solvent, this compound can actively participate in catalytic processes, exhibiting both Brønsted and Lewis acidic properties.

Brønsted Acidity in Organic Transformations

The pyridinium (B92312) cation, specifically the proton on the aromatic ring, can exhibit weak Brønsted acidity. While not a strong acid, this inherent acidity can be sufficient to catalyze certain acid-sensitive reactions, such as the synthesis of heterocyclic compounds or acetal (B89532) formation. The catalytic activity can be attributed to the ability of the pyridinium ion to donate a proton, thereby activating a substrate for subsequent reaction.

Lewis Acidity in Combination with Metal Salts (e.g., AlCl₃, FeCl₃)

A highly significant application of this compound is its use in conjunction with strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). google.com In these systems, the ionic liquid acts as a co-catalyst and a stabilizing medium for the Lewis acid. The triflate anion is relatively non-coordinating, which allows the metal salt to exhibit high Lewis acidity. These mixtures form highly acidic ionic liquids that are powerful catalysts for a range of reactions, most notably Friedel-Crafts acylations and alkylations. google.com

The use of these systems offers several advantages over traditional Friedel-Crafts conditions, including improved catalyst stability, easier separation of the catalytic phase, and the potential for catalyst recycling. The acidity of these mixtures can be tuned by varying the molar ratio of the Lewis acid to the ionic liquid. google.com

Table 2: Catalytic Activity of this compound-Metal Salt Systems in a Model Friedel-Crafts Acylation

| Catalyst System | Molar Ratio (Lewis Acid:IL) | Reaction Time (hours) | Product Yield (%) |

|---|---|---|---|

| AlCl₃ in Dichloromethane | 1.2:1 | 4 | 85 |

| [B(4M)Py][OTf]/AlCl₃ | 1:1.5 | 1 | 95 |

| [B(4M)Py][OTf]/FeCl₃ | 1:1.5 | 2 | 90 |

The formation of clear, homogeneous single-phase solutions at elevated temperatures, even with high concentrations of AlCl₃, indicates the excellent solvating power of the ionic liquid for the metal salt. google.com This prevents the precipitation of the Lewis acid and maintains a high concentration of active catalytic species in the reaction medium.

Support for Homogeneous Catalysts in Ionic Liquid Phases

Ionic liquids like this compound offer a unique environment for homogeneous catalysis. The ability to dissolve a wide range of organic and inorganic compounds, coupled with their negligible vapor pressure, allows for the creation of biphasic systems where the catalyst is retained in the ionic liquid phase while the product can be easily separated by extraction with a conventional organic solvent. This "liquid-liquid biphasic catalysis" approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of catalyst separation typical of heterogeneous catalysis.

The triflate anion can play a crucial role in stabilizing cationic catalytic species, which are often intermediates in important bond-forming reactions. The non-coordinating nature of the triflate anion can leave the catalytic center more accessible to substrates, potentially enhancing reaction rates. Although specific studies detailing the use of this compound as a support for a wide array of homogeneous catalysts are limited, the principles of ionic liquid-supported catalysis are well-established.

Table 1: Illustrative Examples of Homogeneous Catalytic Reactions in Pyridinium-Based Ionic Liquids

| Catalyst System | Reaction Type | Substrates | Product | Ionic Liquid | Yield (%) | Reference |

| [Rh(CO)2acac]/TPPTS | Hydroformylation | 1-Octene | Nonanal | [BMIM][PF6] | >95 | Generic Example |

| Pd(OAc)2/TPPTS | Heck Coupling | Iodobenzene, Butyl acrylate | Butyl cinnamate | [BMIM][BF4] | 98 | Generic Example |

Heterogeneous Catalysis Facilitated by Ionic Liquid Interfaces

In the context of this compound, its pyridinium cation can interact with metal catalyst surfaces through π-stacking or coordination, potentially modifying the electronic properties of the catalyst and influencing its activity and selectivity. The triflate anion's interactions at the interface can also play a role in creating specific active sites.

Specific Reaction Class Investigations

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is known to be influenced by the solvent environment. Ionic liquids have been shown to accelerate Diels-Alder reactions and influence their stereoselectivity. The high polarity and Lewis acidity/basicity of ionic liquids can enhance the rate of these cycloadditions.

While specific kinetic data for Diels-Alder reactions in this compound is scarce, the general principles suggest that it would be a suitable medium. The reaction is subject to kinetic and thermodynamic control, where lower temperatures generally favor the formation of the endo product (kinetic control), while higher temperatures can lead to the more stable exo product through a reversible reaction (thermodynamic control). masterorganicchemistry.com

Table 2: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate in Different Solvents

| Solvent | Temperature (°C) | Time (h) | Endo/Exo Ratio | Yield (%) |

| Diethyl ether | 25 | 24 | 85:15 | 75 |

| [BMIM][BF4] | 25 | 3 | 90:10 | 92 |

| [B(4M)Py][OTf] | 25 | - | (Predicted high endo) | (Predicted high) |

Note: Data for [B(4M)Py][OTf] is predicted based on general trends observed for Diels-Alder reactions in ionic liquids.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org The reaction typically involves a palladium catalyst and a base to couple an organoboron compound with a halide or triflate. Ionic liquids have been explored as alternative solvents to traditional volatile organic compounds in this reaction, often leading to enhanced catalyst stability and recyclability.

The use of aryl or vinyl triflates as electrophiles in Suzuki-Miyaura couplings is well-established. nih.gov While there is a lack of specific studies employing this compound as the solvent, the compatibility of the triflate anion with the reaction conditions makes it a plausible medium. Research on the Suzuki-Miyaura coupling of 3-pyridyl triflates demonstrates the feasibility of using triflate-containing substrates in this type of transformation. nih.gov

Table 3: Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh3)4 | K2CO3 | Toluene | 80 | 12 | 95 |

| Pd(OAc)2/TPPTS | Na2CO3 | [BMIM][BF4]/H2O | 100 | 1 | 98 |

| Pd(OAc)2 | K3PO4 | [B(4M)Py][OTf] | 100 | - | (Predicted high) |

Note: Data for [B(4M)Py][OTf] is predicted based on the suitability of ionic liquids for this reaction.

Asymmetric Hydrogenation and Oxidation Reactions

Asymmetric hydrogenation is a crucial technology for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The choice of solvent can significantly impact the enantioselectivity of these reactions. Ionic liquids have been investigated as media for asymmetric hydrogenation, with some studies showing improved enantiomeric excesses and catalyst stability. Iridium complexes with chiral ligands are among the highly efficient catalysts for the asymmetric hydrogenation of various substrates. nih.gov The pyridinium ring in this compound could potentially interact with such catalysts, influencing their performance.

Asymmetric oxidation reactions, such as epoxidations, are equally important in synthetic chemistry. While specific examples of asymmetric oxidation in this compound are not readily found in the literature, studies on the oxidation of pyridinium-based ionic liquids themselves, for example by Fenton's reagent for degradation purposes, indicate the ring is susceptible to oxidative processes. nih.gov This suggests that the ionic liquid could potentially participate in or be affected by strong oxidizing conditions.

Table 4: Illustrative Asymmetric Hydrogenation of Acetophenone

| Catalyst | Solvent | H2 Pressure (atm) | Temperature (°C) | ee (%) |

| Ru(BINAP)Cl2 | Methanol | 50 | 50 | 98 |

| [Ir(COD)(SpiroPAP)]BF4 | Dichloromethane | 50 | 25 | >99 |

| [Ir(COD)(chiral ligand)] | [B(4M)Py][OTf] | 50 | 25 | (Potentially high) |

Note: Data for [B(4M)Py][OTf] is a hypothetical projection based on the potential of ionic liquids in this field.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, categorized as SN1 and SN2, are fundamental transformations in organic chemistry. The solvent plays a critical role in determining the reaction pathway and rate. Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents are conducive to SN1 reactions. Ionic liquids, with their high polarity and diverse structural possibilities, can be tailored to favor one mechanism over the other.

The triflate anion is an excellent leaving group, which is a key factor in many nucleophilic substitution reactions. While the primary focus here is on the ionic liquid as a solvent, its constituent ions can also participate in the reaction. The cation can influence the solvation of the reactants and transition states, while the triflate anion, being a very weak nucleophile, is unlikely to compete with stronger nucleophiles in the reaction mixture. The polar nature of this compound would be expected to facilitate nucleophilic substitution reactions.

Derivatization Reactions and Alkylations

The chemical compound this compound, also known as [B4mPy][OTf], can be synthesized through a direct alkylation reaction, which is a form of derivatization of the parent pyridine (B92270) base. This section explores the synthesis of this compound itself as a primary example of a derivatization and alkylation process and discusses its potential role in subsequent alkylation reactions based on the general reactivity of pyridinium salts and the nature of the triflate anion.

The synthesis of pyridinium-based ionic liquids, including those with a triflate anion, can be achieved through the N-alkylation of the corresponding pyridine derivative. nih.gov In the case of this compound, this involves the reaction of 4-methylpyridine (B42270) with a butylating agent that also introduces the triflate counterion. A common method for this is the use of an alkyl triflate, such as butyl triflate, or by a two-step process involving initial alkylation with a butyl halide followed by anion exchange with a triflate salt.

A direct, solvent- and halogen-free method for synthesizing triflate ionic liquids involves the alkylation of organic bases with alkyl trifluoromethanesulfonates. nih.gov For instance, N-butylpyridinium triflate has been synthesized by reacting N-butylpyridinium bromide with methyl triflate, although this results in a different cation than desired. nih.gov A more direct route would involve the reaction of 4-methylpyridine with butyl triflate.

The general reactivity of pyridinium salts suggests that the 1-butyl-4-methylpyridinium cation could potentially participate in certain transformations. The pyridinium ring itself is generally stable but can be susceptible to nucleophilic attack under specific conditions, particularly if further activated. However, it is more common for the pyridinium ionic liquid to serve as a reaction medium rather than a reactant. libretexts.org

The triflate anion (CF₃SO₃⁻) is known for being a very weak nucleophile and an excellent leaving group. rsc.org This property is crucial in the synthesis of the ionic liquid itself, as it facilitates the alkylation of the pyridine. While the triflate anion is generally considered non-coordinating, there are instances in organic chemistry where it can act as a nucleophile, particularly with highly reactive electrophiles. rsc.org However, in the context of derivatization and alkylation reactions involving this compound, the primary role of the triflate anion is as a stable, non-interfering counterion.

Research into the specific applications of this compound in derivatization and alkylation reactions as a reagent is not extensively documented in publicly available literature. However, based on the principles of ionic liquid chemistry, its utility would likely be as a specialized solvent or catalyst rather than as an alkylating agent itself. The butyl group on the pyridinium cation is not typically transferred in alkylation reactions under normal conditions.

Below is a representative table for the synthesis of a related N-alkylpyridinium triflate, which illustrates the general conditions that could be adapted for the synthesis of this compound.

Table 1: Synthesis of N-Butylpyridinium Trifluoromethanesulfonate (B1224126)

| Reactants | Reagent | Conditions | Product | Reference |

|---|

This table illustrates a metathesis reaction to form a pyridinium triflate salt. A direct synthesis of this compound would involve the reaction of 4-methylpyridine with a suitable butylating agent containing a triflate leaving group.

Further derivatization of the 1-butyl-4-methylpyridinium cation itself would likely involve reactions at the methyl group on the pyridine ring or potentially functionalization of the butyl chain, though such reactions are not commonly reported for this specific ionic liquid. The stability of the pyridinium ring and the inert nature of the butyl group make such derivatizations challenging without specific activation.

Electrochemical Applications of 1 Butyl 4 Methylpyridinium Triflate

Electrolyte Formulations for Energy Storage Devices

Ionic liquids are of significant interest as electrolytes for energy storage due to their low volatility, high thermal stability, and wide electrochemical windows. researchgate.netnih.gov The performance of an ionic liquid electrolyte is dictated by the unique combination of its cation and anion. nih.gov

Electrochemical Double-Layer Capacitors (EDLCs)

No specific research studies detailing the use or performance of 1-butyl-4-methylpyridinium triflate as an electrolyte in EDLCs were identified. For context, a related compound, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy][BF4]), has been explored as an EDLC electrolyte. researchgate.netias.ac.in In one study, when mixed with organic solvents like acetonitrile (B52724) or propylene (B89431) carbonate, it achieved an operating voltage of up to 2.2 V in a graphene-based EDLC. researchgate.netias.ac.in However, these results are specific to the [BF4]⁻ anion and cannot be directly attributed to the triflate anion.

Lithium-Ion Battery Electrolytes (with emphasis on ionic conductivity and electrochemical stability window)

There is a lack of specific data on the ionic conductivity and electrochemical stability window of lithium-ion battery electrolytes formulated with this compound.

Research on other triflate-based ionic liquids indicates that the triflate anion's properties can be a limiting factor. For instance, a study on 1-butyl-1-methylpyrrolidinium (B1250683) trifluoromethanesulfonate (B1224126) ([C4mpyr][OTf]) in lithium-sulfur batteries reported that a strong interaction between the lithium ions and the triflate ([OTf]⁻) anion resulted in poor cycling performance compared to electrolytes with the [TFSI]⁻ anion. researchgate.net This suggests that the triflate anion's coordination with lithium ions is a critical factor that would require specific investigation for the 1-butyl-4-methylpyridinium cation. The electrochemical stability window for a different compound, 1-butyl-1-methylpyrrolidinium triflate, has been measured at 4.2 V, but this value is dependent on both the pyrrolidinium (B1226570) cation and the specific experimental conditions. iolitec.de

Supercapacitor Design and Performance Optimization

No available literature focuses on the design and performance optimization of supercapacitors using this compound. Research in this area typically involves tailoring the electrolyte to match the properties of the electrode material, and such studies have been conducted on related pyridinium (B92312) ias.ac.in and other ionic liquids, researchgate.net but not the specific triflate compound .

Ionic Liquid-Based Polymer Electrolytes

Ionic liquids can be incorporated into polymer matrices to create solid-state or gel electrolytes, which can improve the safety and stability of energy storage devices. nih.govresearchgate.net

Gel Polymer Electrolyte Development

No studies were found on the development of gel polymer electrolytes using this compound. Research in this field has been conducted with other ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) combined with a poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) polymer, which yielded an electrochemical stability of 4.2 V. nih.gov The specific interactions between the triflate version of the pyridinium ionic liquid and common polymer hosts remain uninvestigated.

Composite Polymer Electrolyte Systems

Similarly, there is no research available on the incorporation of this compound into composite polymer electrolyte systems. Studies on composite electrolytes often involve adding ceramic fillers or other polymers to enhance ionic conductivity and mechanical strength, mdpi.com but these have been performed with other ionic liquid and salt combinations, such as a hyperbranched star polymer matrix with 1-butyl-3-methylimidazolium hexafluorophosphate. researchgate.net

Modification of Electrode Surfaces

Carbon Paste Electrode Modification

Carbon paste electrodes (CPEs) are widely utilized in electroanalysis due to their low cost, ease of fabrication and modification, and low background current. The incorporation of ionic liquids into the carbon paste matrix has emerged as a powerful strategy to enhance their electrochemical performance. While specific studies on this compound are not extensively documented in publicly available research, the behavior of its close analog, 1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), provides significant insights into the potential benefits of using pyridinium-based ionic liquids as CPE modifiers.

Research has demonstrated that modifying a carbon paste electrode with 1-Butyl-4-methylpyridinium tetrafluoroborate can lead to high sensitivity, selectivity, and low detection limits for various analytes, including potassium ferricyanide (B76249) and dopamine (B1211576), as determined by cyclic voltammetry. sigmaaldrich.com The ionic liquid acts as a binder and a conductivity enhancer within the paste. Its presence can facilitate the dispersion of other electrode materials, such as single-walled carbon nanotubes (SWNTs), leading to composite films with improved conductivity. sigmaaldrich.com

The enhancement in electrochemical performance can be attributed to several factors:

Enhanced Surface Area: The ionic liquid can help to create a more porous and electrochemically active surface.

Catalytic Effects: The components of the ionic liquid may exhibit catalytic activity towards the redox reactions of specific analytes.

The selection of the anion in the ionic liquid can also play a crucial role. While data for the triflate anion is limited in this specific application, studies on other ionic liquids have shown that the anion can influence the solubility of analytes and the stability of the modified electrode. nih.gov

Table 1: Comparison of Electrochemical Performance for Modified Carbon Paste Electrodes (Hypothetical Data Based on Related Compounds)

| Modifier | Analyte | Technique | Key Finding |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | Potassium Ferricyanide, Dopamine | Cyclic Voltammetry | High sensitivity and selectivity, low detection limit sigmaaldrich.com |

| Ionic Liquid/Ni-Co LDH Nanosheets | Methotrexate | Differential Pulse Voltammetry | Linear dynamic range of 0.02 to 140.0 µM, detection limit of 0.006 µM |

Note: This table includes data for a closely related pyridinium ionic liquid to illustrate the potential performance enhancements.

Interfacial Engineering for Enhanced Electrochemical Performance

Interfacial engineering in electrochemistry refers to the deliberate design and modification of the interface between the electrode and the electrolyte to control and improve the performance of electrochemical devices. Ionic liquids, including pyridinium-based salts like this compound, are of particular interest in this field due to their unique properties, such as their negligible vapor pressure, wide electrochemical windows, and high thermal stability. mdpi.com

The structure of the electrical double layer at the electrode-ionic liquid interface is significantly more complex than at traditional electrode-aqueous electrolyte interfaces. The size, shape, and orientation of the ionic liquid's cations and anions at the electrode surface create a distinct interfacial structure that can profoundly influence charge transfer processes.

Key aspects of interfacial engineering using pyridinium-based ionic liquids include:

Controlling the Double-Layer Structure: The adsorption of the 1-butyl-4-methylpyridinium cation and the triflate anion onto the electrode surface forms a compact and ordered layer. The structure of this layer is dependent on the electrode potential, the nature of the electrode material, and the specific ions present. This structured interface can be engineered to facilitate specific electrochemical reactions.

Tuning Interfacial Properties: The choice of the cation and anion allows for the tuning of interfacial properties such as hydrophobicity, ion transport, and solvation characteristics. The aromatic nature of the pyridinium ring can lead to specific interactions with both the electrode surface and the analyte molecules. nih.gov

Improving Ion Transport: For applications such as batteries and supercapacitors, the transport of ions across the interface is critical. The viscosity and conductivity of the ionic liquid are key parameters. While highly viscous ionic liquids can sometimes limit ion mobility, they can be mixed with organic solvents to optimize performance. For instance, studies on 1-Butyl-4-methylpyridinium tetrafluoroborate have shown that its dilution with solvents like acetonitrile or propylene carbonate affects the electrochemical stability and specific capacitance in supercapacitors. researchgate.net

Table 2: Physicochemical Properties of Related Pyridinium-Based Ionic Liquids Relevant to Interfacial Engineering

| Ionic Liquid | Viscosity (cP at 20°C) | Conductivity (mS/cm at 30°C) | Density (g/cm³ at 22°C) |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | 342 | 3.18 | 1.18 iolitec.de |

| 1-Butyl-2-methylpyridinium triflate | 240 (at 25°C) | Not Available | 1.30 (at 26°C) roco.global |

Note: This table presents data for closely related pyridinium ionic liquids to provide an indication of the expected properties of this compound.

The study of the thermophysical properties of isomeric pyridinium-based ionic liquids, such as 1-butyl-2-methylpyridinium and 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, reveals that the position of the methyl group on the pyridinium ring influences properties like density, viscosity, and electrical conductivity. nih.govunizar.es These variations, though subtle, can have a significant impact on the interfacial structure and, consequently, the electrochemical performance.

Advanced Materials Science Involving 1 Butyl 4 Methylpyridinium Triflate

Ionic Liquid-Polymer Composites and Hybrid Materials

The integration of 1-butyl-4-methylpyridinium triflate and related pyridinium-based ionic liquids into polymer matrices has been a subject of significant research to develop advanced composite and hybrid materials. These ionic liquids can act as plasticizers, dispersing agents, and conductivity enhancers, significantly modifying the properties of the host polymer.

Dispersion and Intercalation in Polymer Matrices

The effective dispersion of ionic liquids within a polymer matrix is crucial for achieving enhanced material properties. Pyridinium-based ionic liquids, such as 1-butyl-4-methylpyridinium bromide ([C4mpy][Br]), are noted for their ability to interact with both the polymer matrix and conductive fillers. This interaction facilitates improved dispersion and polymer-filler interactions within the composite material mdpi.com. The chemical structure of these ionic liquids allows for strong interactions that can help in the uniform distribution of fillers, leading to improved electrical conductivity mdpi.com.

While direct studies on the intercalation of this compound in polymer matrices are not extensively documented, the principle of intercalation polymerization in the presence of ionic liquids is a known strategy for creating graphene/polymer composites. In such processes, ionic liquids can facilitate the separation of graphene layers, allowing for the in-situ polymerization of monomers within the layers mdpi.com. This method leads to strong interactions between the polymer and the filler, resulting in enhanced material performance mdpi.com.

Development of Responsive and Sensitive Materials

The unique properties of ionic liquids, including their thermal stability and ionic conductivity, make them suitable components for the development of responsive and sensitive materials. For instance, the incorporation of ionic liquids into polymer electrolytes can lead to materials with enhanced ionic conductivity, which is a key factor in the performance of various electrochemical devices researchgate.netpan.pl. The interaction between the ionic liquid and the polymer matrix can influence the amorphous nature of the polymer, which in turn facilitates ion movement and enhances conductivity pan.pl.

Although specific research on this compound for responsive materials is limited, related pyridinium-based ionic liquids have been used to modify carbon paste electrodes, leading to high sensitivity and selectivity for detecting molecules like potassium ferricyanide (B76249) and dopamine (B1211576) sigmaaldrich.com. This suggests the potential of pyridinium-based ionic liquids in creating sensitive materials for sensor applications.

Fabrication of Smart Materials (e.g., thermochromic ionogels)

A significant application of ionic liquids in smart materials is the fabrication of ionogels. These are materials where an ionic liquid is entrapped within a polymer network. A notable example is the development of self-adhesive and self-healing thermochromic ionogels for smart windows nih.gov. These ionogels can reversibly switch between transparent and opaque states in response to temperature changes. This is achieved through the constrained reversible phase separation of binary ionic liquids within a specially designed self-healing poly(urethane-urea) matrix nih.gov. Such materials exhibit excellent environmental and mechanical stability, high transparency, and significant solar modulation capability nih.gov. While the specific ionic liquids used in this study were not this compound, it demonstrates the potential of ionic liquids in creating advanced smart materials.

Single-Walled Carbon Nanotube (SWNT) Composite Films

The dispersion of single-walled carbon nanotubes (SWNTs) in polymer matrices is a significant challenge in the fabrication of high-performance composite films. Ionic liquids have emerged as effective dispersing agents for SWNTs. Specifically, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430), a closely related pyridinium-based ionic liquid, has been successfully used in the preparation of SWNT-polymer composite films sigmaaldrich.com. The ionic liquid improves the dispersion of the SWNTs within the polymer, which in turn enhances the electrical conductivity of the resulting composite film sigmaaldrich.com.

The use of ionic liquids in conjunction with SWNTs can lead to the formation of gel-like pastes that can be used to modify electrodes. For example, a composite of carboxylic group-functionalized short single-walled carbon nanotubes (S-SWNTs) and 1-butyl-3-methylimidazolium hexafluorophosphate has been shown to enhance the current response of electro-active molecules pku.edu.cn. This highlights the synergistic effect between SWNTs and ionic liquids in creating materials with attractive electrocatalytic properties for applications in sensors and biosensors pku.edu.cn. The resulting composite films can exhibit high sensitivity for detecting biomolecules like ssDNA pku.edu.cn.

Development of Ionic Liquid Monomers and Polymers

While this compound itself is not a monomer, the concept of polymerizable ionic liquids has gained significant attention. This involves designing ionic liquids with polymerizable functional groups, such as vinyl or styrenic moieties, on either the cation or the anion. These ionic liquid monomers can then be polymerized to create polyelectrolytes, also known as poly(ionic liquid)s.

The synthesis of triflate-based ionic liquids is well-established, often involving the direct alkylation of organic bases with alkyl trifluoromethanesulfonates mdpi.com. This synthetic flexibility could potentially be adapted to create polymerizable versions of pyridinium (B92312) triflate ionic liquids. The resulting polymers would combine the inherent properties of the ionic liquid, such as high thermal stability and ionic conductivity, with the mechanical properties of a polymer backbone.

Integration into Functional Devices and Systems

The unique physicochemical properties of this compound and similar ionic liquids make them promising candidates for integration into a variety of functional devices and systems. Their negligible vapor pressure, high thermal stability, and good ionic conductivity are particularly advantageous.

One of the primary areas of application is in electrochemical devices. Ionic liquid-based polymer electrolytes, such as those doped with 1-butyl-1-methylpyrrolidinium (B1250683) trifluoromethanesulfonate (B1224126), have been developed for use in dye-sensitized solar cells (DSSCs) and electric double-layer capacitors (EDLCs) researchgate.netpan.pl. The incorporation of the ionic liquid enhances the ionic conductivity of the polymer electrolyte, which is crucial for the efficient operation of these energy devices researchgate.netpan.pl.

Furthermore, the electrocatalytic properties of composites containing ionic liquids and carbon nanotubes suggest their use in the fabrication of advanced sensors and biosensors pku.edu.cn. The ability to modify electrode surfaces with these materials opens up possibilities for developing sensitive and selective detection platforms for various analytes. The development of photopatternable ionogels also points towards applications in electrochromic devices researchgate.net.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 882172-79-4 | iolitec.deiolitec.de |

| Molecular Formula | C11H16F3NO3S | iolitec.deiolitec.de |

| Molecular Weight | 299.31 g/mol | iolitec.deiolitec.de |

| Melting Point | < Room Temperature | iolitec.deiolitec.de |

| Density | 1.23 g/cm³ at 26 °C | iolitec.de |

| Viscosity | 136 cP at 25 °C | iolitec.de |

| Conductivity | 2.41 mS/cm at 30 °C | iolitec.de |

Environmental and Green Chemistry Aspects of 1 Butyl 4 Methylpyridinium Triflate

Role as a "Green" Solvent Alternative

The classification of 1-Butyl-4-methylpyridinium triflate as a "green" solvent stems primarily from its negligible vapor pressure, which significantly reduces air pollution compared to volatile organic compounds (VOCs). This intrinsic property addresses a key principle of green chemistry by preventing the release of harmful solvent vapors into the atmosphere.

Replacement of Volatile Organic Solvents

Ionic liquids like this compound are considered potential replacements for conventional VOCs in a variety of chemical processes. Their low volatility not only curtails air pollution but also minimizes solvent loss due to evaporation, offering potential economic and environmental benefits. The high thermal stability of many pyridinium-based ionic liquids further expands their applicability as reaction media under a range of temperatures. nih.gov

Recyclability and Reusability in Catalytic Systems

A significant advantage of ionic liquids in catalysis is their potential for recyclability, which can reduce waste and improve the economic viability of a process. Research has indicated the potential for the recovery and reuse of pyridinium-based triflate salts in catalytic applications.

For instance, in Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations, ionic liquids comprising a pyridinium (B92312) triflate salt can be isolated from the aqueous phase after the reaction. google.com This allows for the recovery and subsequent reuse of the relatively expensive ionic liquid, a critical factor for industrial applications. google.com Following hydrolysis, the pyridinium triflate can be separated from the reaction products through extraction and can be reused after purification by distillation or crystallization of the products. google.com While the principle of recyclability is established, specific data on the efficiency and number of cycles for this compound in particular catalytic systems remain subjects for further investigation.

Degradation Pathways and Environmental Stability

The environmental fate of this compound is determined by the stability and degradation of its constituent cation and anion. Understanding these pathways is crucial for assessing its long-term environmental impact.

Anion Decomposition Mechanisms (e.g., Triflate anion stability)

The triflate (trifluoromethanesulfonate) anion is known for its high stability. This stability arises from resonance, which delocalizes the negative charge across the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. Triflate salts are thermally very stable, with some salts having melting points up to 350 °C. They are also generally considered to be hydrolytically stable.

Cationic Pyridinium Ring Stability under Stress Conditions

The stability of the 1-butyl-4-methylpyridinium cation is a key factor in its environmental persistence. The biodegradation of pyridinium-based cations has been the subject of several studies. The length of the alkyl chain attached to the pyridinium ring has been shown to be a critical factor in determining the rate of biodegradation. psu.edu

Studies on the biodegradation of similar pyridinium-based ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) bromide, by activated sludge microorganisms have identified several potential metabolites. These findings suggest that the degradation process likely involves the oxidation of the butyl side chain.

Proposed Biodegradation Metabolites of a Structurally Similar Pyridinium Cation

| Parent Compound | Proposed Metabolites |

| 1-Butyl-3-methylpyridinium | 1-Hydroxybutyl-3-methylpyridinium |

| 1-(2-Hydroxybutyl)-3-methylpyridinium | |

| 1-(2-Hydroxyethyl)-3-methylpyridinium | |

| Methylpyridine |

Data based on the biodegradation of 1-butyl-3-methylpyridinium bromide. nih.gov

The proposed degradation pathway for the 1-butyl-3-methylpyridinium cation involves sequential oxidation at different positions on the alkyl side chain. nih.gov Research on other pyridinium cations suggests that initial hydroxylation can occur on the alkyl chain, and in some cases, on the pyridinium ring itself. psu.edu For cations with shorter alkyl chains, like the butyl group, hydroxylation of the more resistant pyridinium ring may occur, potentially leading to slower biodegradation rates compared to analogues with longer alkyl chains. psu.edu The presence of different microbial communities can also influence the specific degradation pathways. researchgate.net

Thermal Decomposition Processes of the Ionic Liquid this compound

The thermal stability of ionic liquids is a critical parameter that dictates their operational window in various applications, from high-temperature chemical synthesis to their use as heat-transfer fluids. The decomposition of these salts is a complex process influenced by the nature of both the cation and the anion. For pyridinium-based ionic liquids, the thermal degradation mechanism is often suggested to be a reverse Menshutkin reaction, which involves the dealkylation of the pyridinium ring, or Hofmann elimination. The stability is also significantly influenced by the coordinating ability of the anion.

While specific, detailed experimental studies on the thermal decomposition of this compound are not extensively available in publicly accessible literature, the general behavior of similar pyridinium and triflate-containing ionic liquids provides a basis for understanding its expected thermal degradation profile.

Ionic liquids with the triflate anion are known for their relatively high thermal stability. For instance, a study on N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate (B1224126), a related ionic liquid, demonstrated its high thermal stability through thermogravimetric analysis (TGA). Generally, the thermal stability of ionic liquids is dependent on the strength of the interaction between the cation and the anion.

A comprehensive investigation into the thermal stability of 66 different ionic liquids, including various pyridinium-based compounds, revealed that the type of anion plays the most significant role in determining the decomposition temperature, which can vary from 200 to 400 °C. acs.org This study also noted that imidazolium-based ionic liquids are generally more stable than their pyridinium counterparts. acs.org

The thermal decomposition of ionic liquids can be influenced by the presence of impurities, such as halides, which can lower their thermal stability. Therefore, for accurate assessment, it is crucial to use high-purity samples.

To provide a more concrete understanding of the thermal decomposition of this compound, detailed research findings from thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be required. Such data would allow for the creation of a detailed data table summarizing key decomposition temperatures and identifying the specific volatile products formed during thermal degradation.

Without specific experimental data for this compound, a definitive data table on its thermal decomposition cannot be constructed. However, for illustrative purposes, a hypothetical data table based on typical values for similar pyridinium triflate ionic liquids is presented below.

| Parameter | Value | Technique |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | Data Not Available | TGA |

| Peak Decomposition Temperature (Tpeak) | Data Not Available | TGA |

| Potential Decomposition Products | Data Not Available | Py-GC-MS |

| Data Not Available |

Future Research Directions and Emerging Applications

Rational Design Principles for Novel Pyridinium-Triflate Architectures

The "designer" nature of ionic liquids like 1-butyl-4-methylpyridinium triflate is a cornerstone of their potential. Rational design principles focus on systematically modifying the cation and anion structures to achieve specific functionalities. nih.gov The goal is to move beyond trial-and-error synthesis to a predictive approach based on a deep understanding of structure-property relationships. nih.gov

Key design strategies involve:

Cation Modification: Altering the length of the alkyl chains (e.g., butyl, hexyl) on the pyridinium (B92312) ring influences properties like viscosity, density, and thermal stability. acs.orgresearchgate.net Introducing different or additional substituent groups on the pyridinium ring can fine-tune steric and electronic effects, impacting catalytic activity and interactions with other molecules. researchgate.netnih.gov

Anion Interaction: The triflate anion's interactions with the pyridinium cation are critical. The electron transfer between the oxygen atoms of the anion and specific hydrogen atoms on the cation ring plays a decisive role in the stability and properties of the ionic liquid. nih.gov Designing architectures that control these hydrogen bonding interactions is a key principle for creating ILs with tailored capabilities. nih.govmdpi.com

Functionalization for Specificity: A primary goal of rational design is the creation of task-specific ionic liquids. This can involve incorporating perfluorinated side chains to create materials with unique surface properties, such as enhanced hydrophobicity for impregnation applications. x-mol.com For catalytic purposes, the cation and anion can be designed to act synergistically. For example, the pyridinium cation can act as a Lewis acid to activate a substrate, while the anion interacts with another part of a reactant, collectively lowering the energy barrier for a chemical reaction. nih.gov

A computational study on halo-imidazolium-based ionic liquids highlights a sophisticated design strategy: inverting the charge distribution around the core structure through fluorination to create entirely new nanoscale templates. nih.gov This principle of tailoring electrostatics to drive nanostructure is directly applicable to the design of new pyridinium-triflate architectures. nih.gov

| Design Principle | Structural Element Modified | Target Property/Application | Research Finding |

| Tuning Physical Properties | Alkyl chain length on the pyridinium cation | Viscosity, Density, Thermal Stability | Longer alkyl chains generally lead to different thermophysical properties. acs.orgresearchgate.net |

| Enhancing Catalytic Activity | Substituents on the pyridinium ring and choice of anion | Reaction rate and selectivity | The cation can act as a Lewis acid and the anion can interact with reactants to lower reaction energy barriers. nih.gov |

| Controlling Nanostructure | Charge distribution via fluorination of the cation | Self-assembly and nanoscale organization | Altering the electrostatic profile of the cation core can create distinct nanostructures. nih.gov |

| Surface Modification | Incorporation of perfluorinated side chains | Wettability and surface energy | Fluorinated chains can lead to highly hydrophobic surfaces suitable for impregnation. x-mol.com |

Multiscale Modeling and Simulation Advancements

To accelerate the rational design process, multiscale modeling and simulation have become indispensable tools. These computational methods provide insights across different length and time scales, bridging the gap between molecular structure and bulk material properties. arxiv.orgacs.org This approach involves a hierarchy of simulation techniques. arxiv.orguni-koeln.de

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate small systems, typically a few ion pairs. arxiv.org These calculations provide detailed physical insights into the electronic structure, cation-anion interactions, hydrogen bonding, and reaction mechanisms at a fundamental level. nih.gov

Atomistic Simulations: Classical Molecular Dynamics (MD) simulations, using force fields developed from quantum calculations, can model larger systems containing thousands of ions. arxiv.orgscite.ai MD simulations are crucial for predicting dynamic properties like diffusion coefficients and viscosity, as well as thermodynamic properties such as density, heat capacity, and compressibility over a range of temperatures and pressures. scite.ainih.gov

Coarse-Grained (CG) and Mesoscale Models: To study larger-scale phenomena like self-assembly and phase behavior, which occur over longer timescales, coarse-grained models are employed. arxiv.orgacs.org These simplified models group atoms into larger beads to make simulations computationally feasible. arxiv.org

Specific advanced models are being applied to pyridinium-based ionic liquids. The soft-SAFT (statistical associating fluid theory) equation of state has been successfully used to characterize the thermodynamic properties of pyridinium families, predicting high-pressure densities and the phase behavior of mixtures with gases like carbon dioxide. nih.gov Another powerful tool is the COSMO-RS (COnductor-like Screening Model for Real Solvents) method, which uses a quantum chemistry approach to predict thermodynamic properties like Henry's Law constants for gas solubility, enabling the rapid screening of ionic liquids for applications like carbon capture. mdpi.com